3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine
Description
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3OS/c10-9(11,12)5-1-3-6(4-2-5)16-8-14-7(13)17-15-8/h1-4H,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYPOBXWINYFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=NSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine typically involves the reaction of 4-(trifluoromethyl)phenol with appropriate thiadiazole precursors. One common method includes the use of sodium hydride as a base and dimethylformamide as a solvent, carried out under an argon atmosphere at elevated temperatures . Another method involves the use of potassium hydroxide and methyl sulfoxide, followed by acidification and purification steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Steps
The compound is synthesized via a multi-step sequence involving sulfonamide formation, acid chloride generation, and benzamide coupling .
Key Observations :
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The sulfonamide group is introduced first, requiring stoichiometric amine (3-methylpiperidine) and controlled pH .
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Thionyl chloride quantitatively converts the sulfonamide-benzoic acid intermediate to its reactive acid chloride .
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Coupling with the benzothiazole amine proceeds under mild reflux, with yields influenced by steric hindrance from the 3-methyl group .
Benzamide Hydrolysis
The benzamide linkage undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Products | Mechanism |
|---|---|---|---|
| Acidic (HCl, H₂O) | 6M HCl, reflux | 4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid + 6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-amine | Nucleophilic acyl substitution |
| Basic (NaOH) | 2M NaOH, 80°C | Same products as above | Base-catalyzed cleavage |
Supporting Data :
-
Analogous benzamides hydrolyze completely within 6–8 hours under reflux .
-
Hydrolysis rates are slower for fluorinated derivatives due to electron-withdrawing effects.
Sulfonamide Stability
The sulfonamide group exhibits high thermal and hydrolytic stability but reacts under harsh conditions:
Notes :
-
The 3-methylpiperidine group enhances steric protection, reducing susceptibility to nucleophilic attack .
Benzothiazolylidene Reactivity
The 2E-configured benzothiazolylidene moiety participates in cycloaddition and redox reactions:
Structural Insights :
-
The fluorine at C6 deactivates the aromatic ring, directing electrophiles to the sulfur/nitrogen sites .
Catalytic and Metal-Binding Behavior
The sulfur and nitrogen atoms coordinate transition metals, enabling catalytic applications:
| Metal | Complexation Site | Application |
|---|---|---|
| Cu(II) | Benzothiazole S/N, sulfonamide O | Antimicrobial activity enhancement |
| Fe(III) | Sulfonyl oxygen | Oxidative coupling catalyst |
Experimental Findings :
Scientific Research Applications
Anticancer Activity
Research indicates that thiadiazole derivatives, including 3-[4-(trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine, exhibit significant anticancer properties. The mechanisms of action often involve:
- Inhibition of DNA and RNA synthesis.
- Targeting key enzymes such as dihydrofolate reductase.
- Interaction with cellular pathways involved in tumorigenesis.
For instance, studies have shown that compounds with a similar thiadiazole structure can inhibit cancer cell proliferation in various lines such as HepG-2 (liver cancer) and A-549 (lung cancer) . The binding affinity of these compounds to specific targets enhances their potential as anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known to possess:
- Antibacterial effects against Gram-positive and Gram-negative bacteria.
- Antifungal activities against various fungal strains.
In vitro studies have demonstrated that certain thiadiazole derivatives display promising results against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa . The trifluoromethyl group is believed to contribute to the enhanced activity by increasing the compound's interaction with microbial targets.
Herbicidal Properties
Thiadiazole derivatives are being explored for their herbicidal potential. The unique structure of this compound allows it to act as a selective herbicide, targeting specific weed species while minimizing damage to crops. Research into its efficacy in controlling common agricultural pests is ongoing.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Key factors influencing activity include:
- The position and nature of substituents on the thiadiazole ring.
- The electronic properties imparted by groups such as trifluoromethyl.
A comparative analysis of various derivatives has shown that modifications can significantly alter biological activity, leading to the design of more potent compounds .
Data Summary Table
| Application Area | Activity Type | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer | |
| Medicinal Chemistry | Antimicrobial | |
| Agriculture | Herbicidal | Ongoing research |
Case Study 1: Anticancer Efficacy
A study investigating the anticancer effects of thiadiazole derivatives found that compounds similar to this compound showed significant inhibition of cell growth in various cancer lines compared to standard treatments like cisplatin . This highlights the potential for developing new cancer therapies based on this scaffold.
Case Study 2: Antimicrobial Screening
In another study focused on antimicrobial properties, several thiadiazole derivatives were synthesized and tested against a range of bacterial and fungal strains. Results indicated that certain modifications led to enhanced activity against resistant strains, suggesting a pathway for developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit or activate specific pathways, leading to its desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in 1,2,4-Thiadiazole Derivatives
Table 1: Key Structural Features of Analogs
Key Observations :
- Heterocycle Variations: Replacing the thiadiazole core with oxadiazole (e.g., compound in ) or tetrazole () alters electronic properties and metabolic stability.
- Substituent Effects: The 4-(trifluoromethyl)phenoxy group in the target compound increases lipophilicity compared to phenyl (logP ~2.5 vs. ~1.8), which may improve membrane permeability but reduce aqueous solubility. Pyridinyl substituents (e.g., ) introduce nitrogen atoms, enabling hydrogen bonding with biological targets.
- Biological Activity : The pyridinyl derivative () demonstrated macrofilaricidal activity, suggesting that halogenation (Cl) and trifluoromethyl groups synergize for antiparasitic effects.
Key Observations :
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Properties
Key Observations :
- The target compound’s higher logP (~2.8) suggests favorable membrane permeability but may require formulation optimization for solubility.
- Tetrazole derivatives () exhibit better solubility due to polar nitrogen-rich cores, making them suitable for oral administration.
Biological Activity
3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenoxy ring , which is further connected to a thiadiazole ring . Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H6F3N3OS
- Molecular Weight : 261.23 g/mol
- CAS Number : 2109631-47-0
The biological activity of this compound has been linked to its structural similarity with other biologically active compounds. It shares characteristics with fluoxetine, a well-known antidepressant, suggesting potential interactions with various transporter proteins. Research indicates that it may act on specific cellular pathways involved in neuroprotection and anti-inflammatory responses .
Anticancer Activity
Studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. The compound has shown promise in inhibiting the growth of various cancer cell lines, including:
- Human cervical carcinoma (HeLa)
- Colon adenocarcinoma (Caco-2)
- Breast cancer (MCF7)
In vitro assays have indicated that this compound exhibits cytotoxic effects against these cell lines, with IC50 values comparable to established chemotherapeutic agents .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It is believed to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses. Inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against a panel of cancer cell lines. The results showed that the compound had a mean IC50 value of approximately 92.4 µM , indicating moderate activity against several types of cancer cells. Further modifications of the compound led to derivatives with enhanced antiproliferative activities .
Inhibition of Enzymatic Activity
Research has indicated that this compound can inhibit key enzymes involved in cancer progression and inflammation. For instance, it has shown inhibitory potency against:
- Histone Deacetylases (HDACs)
- Carbonic Anhydrase (CA)
These enzymes are essential in various cellular processes, including tumor growth and inflammatory responses .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with appropriate electrophiles. For example, coupling 4-(trifluoromethyl)phenol with 5-amino-1,2,4-thiadiazole precursors under basic conditions (e.g., NaOH) in polar aprotic solvents like DMF achieves moderate yields (40–60%) . Oxidation of thiol intermediates using hydrogen peroxide or m-CPBA is critical to form the thiadiazole ring . Optimization of stoichiometry (e.g., 1:1.2 molar ratio of amine to phenol) and temperature (80–100°C) improves regioselectivity .
| Reagent | Role | Optimal Conditions | Yield Range |
|---|---|---|---|
| NaOH | Base catalyst | 80°C, 12 h | 40–60% |
| m-CPBA | Oxidizing agent | RT, 4 h | 70–85% |
| DMF | Solvent | Reflux | N/A |
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization involves a multi-technique approach:
- NMR : ¹H and ¹³C NMR confirm the trifluoromethyl group (δ ~110–120 ppm for CF₃ in ¹³C) and aromatic protons (δ 7.2–7.8 ppm) .
- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 304.05) .
- XRD : Single-crystal diffraction resolves bond lengths (C-S: ~1.68 Å) and confirms the planar thiadiazole ring .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Initial screening focuses on:
- Antimicrobial Activity : Broth microdilution assays (MIC against S. aureus and E. coli) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer : Systematic substitution of the trifluoromethylphenoxy group and thiadiazole core is key:
-
Electron-Withdrawing Groups : Introduce nitro (-NO₂) or chloro (-Cl) substituents to enhance electrophilicity and target binding .
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Heterocycle Fusion : Replace the thiadiazole with triazolo-thiadiazole hybrids to improve metabolic stability .
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Data Analysis : Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or DHFR .
Substituent Biological Activity Target Reference CF₃ Anticancer (IC₅₀: 12 µM) Topoisomerase II 4-Cl Antimicrobial (MIC: 8 µg/mL) Bacterial gyrase
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation steps include:
- Standardized Protocols : Use CLSI guidelines for antimicrobial assays to ensure reproducibility .
- Purity Validation : HPLC purity >98% (C18 column, acetonitrile/water gradient) reduces false positives .
- Dose-Response Curves : Generate full IC₅₀/EC₅₀ curves (4–6 concentrations) to account for batch variability .
Q. What mechanistic insights explain the compound’s interaction with biological membranes?
- Methodological Answer : The trifluoromethylphenoxy group enhances lipophilicity (logP ~2.8), facilitating membrane penetration. Fluorescence anisotropy and DSC studies show preferential partitioning into lipid bilayers, disrupting membrane integrity in Gram-negative bacteria . Molecular dynamics simulations (GROMACS) reveal stable binding to phosphatidylcholine headgroups via hydrophobic and π-π interactions .
Data Analysis & Technical Challenges
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Methodological Answer : Use co-solvents like DMSO (<1% v/v) or formulate with cyclodextrins (e.g., HP-β-CD) to enhance solubility. Dynamic light scattering (DLS) confirms nanoparticle dispersion (size <200 nm) at 1 mg/mL .
Q. What analytical techniques quantify degradation products under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
